Ampreloxetine TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

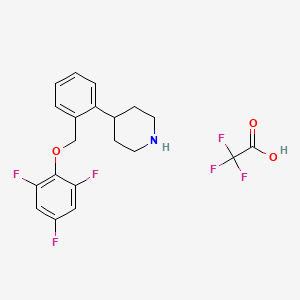

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H19F6NO3 |

|---|---|

Molecular Weight |

435.4 g/mol |

IUPAC Name |

2,2,2-trifluoroacetic acid;4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine |

InChI |

InChI=1S/C18H18F3NO.C2HF3O2/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12;3-2(4,5)1(6)7/h1-4,9-10,12,22H,5-8,11H2;(H,6,7) |

InChI Key |

MDURTULDKWJPAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Ampreloxetine (TFA): A Technical Guide to its Mechanism of Action in Neurogenic Orthostatic Hypotension

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurogenic orthostatic hypotension (nOH) is a debilitating condition characterized by a significant drop in blood pressure upon standing, resulting from impaired autonomic nervous system function.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of ampreloxetine, an investigational therapeutic agent for the treatment of symptomatic nOH, with a particular focus on its effects in patients with Multiple System Atrophy (MSA). Ampreloxetine is a selective norepinephrine reuptake inhibitor (NRI) with a long half-life that supports once-daily dosing.[3][4][5][6] Its targeted action at the synaptic cleft of peripheral autonomic neurons offers a promising approach to mitigating the hallmark symptoms of nOH. This document will detail the pathophysiology of nOH, the molecular mechanism of ampreloxetine, and the key clinical findings that support its therapeutic potential.

Pathophysiology of Neurogenic Orthostatic Hypotension

Neurogenic orthostatic hypotension arises from the failure of noradrenergic neurotransmission within the sympathetic nervous system.[1][7] In healthy individuals, standing up triggers a baroreflex-mediated increase in sympathetic outflow, leading to the release of norepinephrine from postganglionic sympathetic neurons. Norepinephrine then binds to α1-adrenergic receptors on vascular smooth muscle cells, causing vasoconstriction and a subsequent increase in peripheral vascular resistance to maintain blood pressure.

In nOH, this compensatory mechanism is impaired due to the degeneration of autonomic neurons, as seen in synucleinopathies like MSA and Parkinson's disease.[1][2] This leads to an insufficient release of norepinephrine upon assuming an upright posture, resulting in a drop in blood pressure and symptoms such as dizziness, lightheadedness, and syncope.[8][9]

Core Mechanism of Action of Ampreloxetine

Ampreloxetine is a potent and selective norepinephrine reuptake inhibitor (NRI).[3][5][10] Its primary mechanism of action is the blockade of the norepinephrine transporter (NET) on the presynaptic membrane of sympathetic neurons.[11]

By inhibiting the reuptake of norepinephrine from the synaptic cleft, ampreloxetine increases the concentration and prolongs the residence time of this neurotransmitter.[3][5][11] This enhanced availability of norepinephrine leads to increased stimulation of postsynaptic α1-adrenergic receptors on vascular smooth muscle cells, thereby augmenting vasoconstriction and improving the patient's ability to maintain blood pressure upon standing.[12][13][14]

Signaling Pathway of Ampreloxetine-Mediated Vasoconstriction

The increased concentration of norepinephrine in the synaptic cleft due to ampreloxetine's action initiates a downstream signaling cascade within vascular smooth muscle cells.

Pharmacodynamic Evidence

Clinical studies have provided robust pharmacodynamic evidence supporting ampreloxetine's mechanism of action. Treatment with ampreloxetine has been shown to significantly increase plasma norepinephrine levels while concurrently decreasing levels of its intraneuronal metabolite, 3,4-dihydroxyphenylglycol (DHPG).[6][12][15][16] This biochemical profile is a clear indicator of effective norepinephrine transporter inhibition.[11][16]

Table 1: Pharmacodynamic Effects of Ampreloxetine

| Parameter | Baseline | On Ampreloxetine | % Change | p-value | Citation |

| Plasma Norepinephrine (pg/mL) | 268 (range: 74–1014) | Increased vs. Baseline & Placebo | 71% increase | <0.005 | [6][15][16] |

| Plasma DHPG (pg/mL) | Not Reported | Lowered by 17% after 4 weeks | 22% decline | <0.05 | [6][15][16] |

| NE:DHPG Ratio | Not Reported | Significantly Increased | - | <0.001 | [6] |

Clinical Efficacy in Neurogenic Orthostatic Hypotension

Multiple clinical trials have evaluated the efficacy and safety of ampreloxetine in patients with symptomatic nOH. A notable finding from the Phase 3 program (SEQUOIA and REDWOOD studies) was the significant clinical benefit observed in the pre-specified subgroup of patients with MSA.[10][12][13][17]

Key Clinical Trials

-

Phase 2 Study (NCT02705755): This study demonstrated that ampreloxetine was well-tolerated and improved orthostatic symptoms and blood pressure with minimal effect on supine blood pressure.[1][3]

-

SEQUOIA Study (NCT03750552): A Phase 3 study that, while not meeting its primary endpoint in the overall nOH population, showed a strong signal of efficacy in the MSA subgroup.[17][18][19]

-

REDWOOD Study (NCT03829657): A randomized withdrawal study that further supported the durable benefit of ampreloxetine in MSA patients.[10][12][13][17]

-

CYPRESS Study (NCT05696717): An ongoing pivotal Phase 3 trial specifically in patients with MSA and symptomatic nOH.

Table 2: Efficacy of Ampreloxetine in MSA Patients (REDWOOD Subgroup Analysis)

| Endpoint | Ampreloxetine (n=20) | Placebo (n=20) | Mean Difference / Odds Ratio | p-value | Citation |

| OHSA Composite Score | Symptoms remained stable | Symptoms worsened | -1.6 | 0.0056 | [10] |

| OHQ Composite Score | - | - | -1.2 | 0.0250 | [10] |

| OHDAS Item 1 (Activities requiring standing for a short time) | - | - | -2.0 | 0.0147 | [10] |

| 3-minute Standing Systolic Blood Pressure (mmHg) | Remained stable | Dropped | 15.7 mmHg higher than placebo | 0.0157 | [10] |

| Treatment Failure (Odds Ratio) | - | - | 0.28 (95% CI: 0.05, 1.22) | - | [17] |

Experimental Protocols

Orthostatic Hypotension Symptom Assessment (OHSA)

The Orthostatic Hypotension Questionnaire (OHQ) is a patient-reported outcome measure used to assess the severity of nOH symptoms and their impact on daily activities.[9][20][21] The OHSA is a 6-item subscale of the OHQ that evaluates the severity of the following symptoms on a scale from 0 (no symptoms) to 10 (worst possible):

-

Dizziness, lightheadedness, feeling faint, or feeling like you might black out.[22]

-

Problems with vision (e.g., blurring, seeing spots).[22]

-

Weakness.[21]

-

Fatigue.[21]

-

Trouble concentrating.[21]

-

Head/neck discomfort.[21]

Protocol:

-

Patients are instructed to recall their symptoms over the past week.

-

For each of the six symptoms, patients select a number from 0 to 10 that best represents the average severity of that symptom.

-

The scores for each item are summed to generate a composite OHSA score.

Ambulatory Blood Pressure Monitoring (ABPM)

ABPM is utilized to assess the effect of ampreloxetine on blood pressure over a 24-hour period, with a particular focus on detecting any potential for worsening supine hypertension.[14][23][24]

Protocol:

-

A portable, non-invasive blood pressure monitor is fitted to the patient's non-dominant arm.

-

The device is programmed to automatically measure systolic and diastolic blood pressure at regular intervals (e.g., every 20-30 minutes during the day and every 30-60 minutes at night) for 24 hours.

-

Patients are instructed to go about their normal daily activities but to keep their arm still and at heart level during measurements.

-

Data is downloaded and analyzed to determine average blood pressure readings over the 24-hour period, as well as during daytime and nighttime.

Catecholamine Measurement

Plasma levels of norepinephrine and its metabolite DHPG are measured to provide a pharmacodynamic assessment of NET inhibition.[7][25][26][27]

Protocol:

-

Blood samples are collected from patients at specified time points (e.g., pre-dose and post-dose).

-

Samples are immediately placed on ice and centrifuged to separate the plasma.

-

Plasma is stored at -80°C until analysis.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) is used to quantify the concentrations of norepinephrine and DHPG in the plasma samples.[25][26]

Conclusion

Ampreloxetine's mechanism of action as a selective norepinephrine reuptake inhibitor is well-supported by pharmacodynamic and clinical data. By increasing the synaptic availability of norepinephrine, ampreloxetine effectively addresses the underlying pathophysiology of neurogenic orthostatic hypotension. The promising efficacy and safety profile, particularly in the MSA patient population, highlight its potential as a valuable therapeutic option for this debilitating condition. Ongoing clinical trials will further elucidate the long-term benefits and safety of ampreloxetine in the management of nOH.

References

- 1. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medrxiv.org [medrxiv.org]

- 3. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medrxiv.org [medrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Neuronal metabolism of catecholamines: plasma DHPG, DOMA and DOPAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdsabstracts.org [mdsabstracts.org]

- 11. Implications of Ambulatory Blood Pressure Monitoring Substudies on the Interpretation of Clinical Trials in Hypertension: Should the Threshold for Drug Therapy Be Lower in Older Patients? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medrxiv.org [medrxiv.org]

- 13. Theravance Biopharma Announces Ampreloxetine Presentations at the International MSA Congress :: Theravance Biopharma [investor.theravance.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. researchgate.net [researchgate.net]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Theravance Biopharma, Inc. Announces Results from Study 0170, a Second Phase 3 Study of Ampreloxetine, in Patients with Symptomatic Neurogenic Orthostatic Hypotension (nOH) :: Theravance Biopharma [investor.theravance.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. mdsabstracts.org [mdsabstracts.org]

- 20. diva-portal.org [diva-portal.org]

- 21. The Orthostatic Hypotension Questionnaire in Swedish tested in patients with parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. heal.nih.gov [heal.nih.gov]

- 23. clario.com [clario.com]

- 24. ahajournals.org [ahajournals.org]

- 25. researchgate.net [researchgate.net]

- 26. tools.thermofisher.com [tools.thermofisher.com]

- 27. chromsystems.com [chromsystems.com]

Ampreloxetine: A Technical Whitepaper on a Selective Norepinephrine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ampreloxetine (formerly TD-9855) is an investigational, selective norepinephrine reuptake inhibitor (NRI) with a long-acting pharmacokinetic profile, positioning it as a novel therapeutic candidate for disorders characterized by noradrenergic dysregulation.[1][2] Currently in late-stage clinical development, its primary indication is the treatment of symptomatic neurogenic orthostatic hypotension (nOH), particularly in patients with multiple system atrophy (MSA).[3] This document provides a comprehensive technical overview of ampreloxetine, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and a summary of key clinical findings. Detailed experimental methodologies for relevant assays and visual representations of its signaling pathway and clinical trial workflow are also presented to provide a thorough understanding for research and development professionals.

Mechanism of Action

Ampreloxetine is a potent and selective inhibitor of the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[1][2] By blocking NET, ampreloxetine increases the concentration and prolongs the duration of action of norepinephrine in the synapse. This enhanced noradrenergic signaling is the primary mechanism underlying its therapeutic effects.[2] While ampreloxetine also exhibits some affinity for the serotonin transporter (SERT), it has a notable selectivity for NET.[4] Its activity at the dopamine transporter (DAT) is not significant.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for ampreloxetine.

Table 1: In Vitro and In Vivo Potency of Ampreloxetine

| Parameter | Species | Value | Notes |

| EC₅₀ for NET Occupancy | Rat (spinal cord) | 11.7 ng/mL | In vivo measurement.[4] |

| EC₅₀ for SERT Occupancy | Rat (spinal cord) | 50.8 ng/mL | In vivo measurement, demonstrating selectivity for NET.[4] |

| Projected Human Plasma EC₅₀ for NET | Human | 5.5 ng/mL | Projection based on preclinical data.[4] |

| Projected Human Plasma EC₅₀ for SERT | Human | 23.9 ng/mL | Projection based on preclinical data.[4] |

| Inhibitory Selectivity (NET vs. SERT) | Human and Rat | 4- to 10-fold | Based on in vitro uptake inhibition assays. |

Note: Specific Ki values for ampreloxetine's binding affinity to NET, SERT, and DAT are not consistently available in the public domain.

Table 2: Human Pharmacokinetic Properties of Ampreloxetine

| Parameter | Value | Notes |

| Terminal Half-Life (t½) | 30-40 hours | Supports once-daily dosing.[1] |

| Time to Maximum Concentration (Tmax) | 8-12 hours | Following single oral dose.[1] |

| Time to Steady State | Approximately 6 days | With once-daily dosing.[1] |

Table 3: Pharmacodynamic Effects of Ampreloxetine in nOH Patients

| Parameter | Change from Baseline | p-value | Notes |

| Plasma Norepinephrine (NE) | ↑ 71% | < 0.005 | Indicates successful NET inhibition.[2] |

| Plasma 3,4-dihydroxyphenylglycol (DHPG) | ↓ 22% | < 0.05 | DHPG is a metabolite of NE, its reduction further supports NET inhibition.[2] |

| NE:DHPG Ratio | Significantly Increased | < 0.001 | A sensitive marker of NET inhibition.[2] |

Experimental Protocols

The following are representative protocols for key assays used to characterize selective norepinephrine reuptake inhibitors like ampreloxetine.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human norepinephrine transporter (hNET) using a radiolabeled ligand such as [³H]nisoxetine.

Materials:

-

HEK293 cells stably expressing hNET

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]nisoxetine

-

Unlabeled competitor (for non-specific binding): Desipramine (10 µM)

-

Test compound (e.g., ampreloxetine) at various concentrations

-

Scintillation fluid

-

96-well plates

-

Filtration apparatus with glass fiber filters (e.g., GF/C)

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hNET cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cells in lysis buffer and homogenize.

-

Centrifuge the homogenate at 4°C to pellet the membranes.

-

Wash the membrane pellet with fresh lysis buffer and re-centrifuge.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Cell membrane preparation

-

Assay buffer

-

[³H]nisoxetine (at a concentration near its Kd)

-

Either:

-

Vehicle (for total binding)

-

Desipramine (for non-specific binding)

-

Test compound at a range of concentrations

-

-

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Norepinephrine Uptake Inhibition Assay

This protocol measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into cells expressing the norepinephrine transporter.

Materials:

-

HEK293 cells stably expressing hNET (or other suitable cell line, e.g., SK-N-BE(2)C)[5]

-

Cell culture medium and reagents

-

Krebs-Ringer-HEPES (KRH) buffer

-

Radiolabeled substrate: [³H]Norepinephrine

-

Uptake inhibitor (for non-specific uptake): Desipramine

-

Test compound (e.g., ampreloxetine) at various concentrations

-

Lysis buffer (e.g., 1% Triton X-100 in KRH buffer)

-

Scintillation fluid

-

24- or 96-well plates

Procedure:

-

Cell Plating:

-

Plate HEK293-hNET cells in 24- or 96-well plates and grow to confluency.[5]

-

-

Uptake Assay:

-

On the day of the assay, wash the cells with KRH buffer.

-

Pre-incubate the cells with either vehicle, desipramine (for non-specific uptake), or the test compound at various concentrations for a specified time (e.g., 10-30 minutes) at 37°C.[5]

-

Initiate the uptake by adding [³H]Norepinephrine to each well.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.[5]

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

-

Lyse the cells by adding lysis buffer to each well and incubating with shaking.[5]

-

-

Counting and Analysis:

-

Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Calculate the percentage of inhibition of specific uptake at each concentration of the test compound.

-

Determine the IC₅₀ value from the concentration-response curve.

-

Visualizations

Norepinephrine Signaling Pathway

The following diagram illustrates the key steps in norepinephrine signaling at the synapse and the mechanism of action of ampreloxetine.

References

- 1. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ampreloxetine | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

Ampreloxetine: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampreloxetine (formerly TD-9855) is a novel, selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of ampreloxetine, compiling data from key clinical trials to inform ongoing research and development in this area.

Pharmacokinetics

Ampreloxetine exhibits a pharmacokinetic profile that supports once-daily dosing. Its absorption, distribution, metabolism, and excretion have been characterized in studies involving healthy volunteers and various patient populations.[2]

Absorption and Distribution

Following oral administration, ampreloxetine reaches peak plasma concentrations (Tmax) between 6 to 9 hours.[3][4] The pharmacokinetic profile is best described by a two-compartment model with first-order absorption and elimination.[2][5] Ampreloxetine has a long terminal half-life of 30-40 hours, which leads to sustained plasma concentrations over a 24-hour dosing interval at steady state.[2][4] Steady-state plasma levels are typically achieved within two weeks of initiating once-daily dosing.[3][4]

Metabolism and Elimination

The primary route of elimination for ampreloxetine is believed to be through metabolism by the cytochrome P450 1A2 (CYP1A2) enzyme.[2] This is supported by the observation that smoking status and sex are statistically significant covariates for ampreloxetine exposure, although these differences are not considered clinically meaningful at the recommended 10 mg dose.[2] Notably, cytochrome P450 2D6 (CYP2D6) phenotype does not influence ampreloxetine exposure.[2]

Population Pharmacokinetics

Population pharmacokinetic analyses have indicated that age, weight, and renal impairment do not have a clinically significant impact on ampreloxetine exposure.[2][3] This suggests that dose adjustments may not be necessary for these populations.

Table 1: Summary of Ampreloxetine Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Model | Two-compartment with first-order absorption and elimination | [2][5] |

| Terminal Half-life (t½) | 30-40 hours | [2][4] |

| Time to Peak Plasma Concentration (Tmax) | 6-9 hours | [3][4] |

| Time to Steady State | ~2 weeks | [3][4] |

| Primary Metabolism | Cytochrome P450 1A2 (CYP1A2) | [2] |

| Influence of Covariates | - No clinically meaningful impact of age, weight, or renal impairment. - Statistically significant but not clinically meaningful impact of sex and smoking. | [2][3] |

Pharmacodynamics

Ampreloxetine's therapeutic effects are derived from its selective inhibition of the norepinephrine transporter (NET), leading to increased synaptic availability of norepinephrine.

Mechanism of Action

Ampreloxetine is a selective norepinephrine reuptake inhibitor.[1] By binding to and blocking the norepinephrine transporter (NET) on presynaptic sympathetic neurons, it prevents the reuptake of norepinephrine from the synaptic cleft.[6] This leads to an increased concentration and prolonged action of norepinephrine at the neurovascular junction, enhancing vasoconstrictor tone and helping to mitigate the drop in blood pressure upon standing that is characteristic of nOH.[3][6] At higher doses, it may also act as a dual serotonin-norepinephrine reuptake inhibitor (SNRI) due to its affinity for the serotonin transporter (SERT), though it has a 4-fold selectivity for NET over SERT.[1]

Pharmacodynamic Effects

Clinical studies have demonstrated clear pharmacodynamic effects of ampreloxetine consistent with its mechanism of action. Treatment with ampreloxetine leads to a significant increase in plasma norepinephrine levels and a concurrent decrease in its intraneuronal metabolite, 3,4-dihydroxyphenylglycol (DHPG).[3][7] This shift in the NE:DHPG ratio serves as a key biomarker of NET inhibition.[3]

Table 2: Summary of Ampreloxetine Pharmacodynamic Effects in nOH Patients

| Biomarker / Effect | Result | Reference(s) |

| Plasma Norepinephrine (NE) | Significant increase (e.g., 71% increase from baseline) | [3][7] |

| Plasma 3,4-dihydroxyphenylglycol (DHPG) | Significant decrease (e.g., 22% decline from baseline) | [3][7] |

| NE:DHPG Ratio | Significant increase | [3] |

| Norepinephrine Transporter (NET) Occupancy | >75% at a 10 mg dose | [2] |

| Serotonin Transporter (SERT) Occupancy | <50% at a 10 mg dose | [2] |

| Standing Systolic Blood Pressure | Increased | [8] |

| Supine Blood Pressure | Minimal change | [8] |

| Symptoms of Dizziness/Lightheadedness | Improved | [8] |

Experimental Protocols

The pharmacokinetic and pharmacodynamic properties of ampreloxetine have been elucidated through a series of clinical trials. Below are summaries of the methodologies for key studies.

Phase 2 Trial in Symptomatic nOH (NCT02705755)

This multicenter study was designed to assess the safety, efficacy, and pharmacokinetics of ampreloxetine in patients with nOH.[3][8]

-

Part A (Ascending-Dose): An ascending-dose phase with a range of 1-20 mg to evaluate safety and tolerability.[8]

-

Part B (Double-Blind, Placebo-Controlled): A one-day, double-blind, randomized, placebo-controlled phase to confirm the effects observed in Part A. The median dose was 15 mg.[8]

-

Part C (Open-Label Extension): A 20-week, open-label, steady-state extension phase with a median dose of 10 mg, followed by a 4-week withdrawal period to assess durability of effect.[8]

-

Assessments: Key assessments included the Orthostatic Hypotension Symptom Assessment Scale (OHSA), supine, seated, and standing blood pressure, and safety monitoring.[8] Pharmacokinetic and pharmacodynamic blood samples (for NE and DHPG) were also collected.[3]

Phase 3 Program: SEQUOIA (NCT03750552) and REDWOOD (NCT03829657) Studies

These were two sequential Phase 3 trials designed to evaluate the efficacy and safety of ampreloxetine in patients with symptomatic nOH due to primary autonomic failure (e.g., Multiple System Atrophy, Parkinson's Disease).[9][10]

-

SEQUOIA (4-week study): A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10]

-

REDWOOD (22-week study): This study consisted of a 16-week open-label period followed by a 6-week double-blind, placebo-controlled, randomized withdrawal period to evaluate the sustained benefit of ampreloxetine.[9][10]

-

Dosing: A single daily oral dose of 10 mg of ampreloxetine or placebo was administered.[9]

-

Outcome Measures: Primary endpoints focused on changes in the Orthostatic Hypotension Symptom Assessment (OHSA) composite score. Secondary endpoints included changes in the Orthostatic Hypotension Daily Activities Scale (OHDAS).[9][10] Blood pressure and catecholamine levels were also monitored.[9]

Conclusion

Ampreloxetine is a selective norepinephrine reuptake inhibitor with a pharmacokinetic profile that allows for once-daily oral administration. Its mechanism of action leads to a sustained increase in synaptic norepinephrine, which has been shown to improve symptoms and objective measures of orthostatic hypotension in patients with nOH. The data gathered from extensive clinical trials provide a strong foundation for its continued development as a potential therapeutic option for this patient population. Further research, including the ongoing CYPRESS Phase 3 trial (NCT05696717), will continue to refine our understanding of its long-term efficacy and safety.[9]

References

- 1. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Theravance Biopharma, Inc. Announces Results from Study 0170, a Second Phase 3 Study of Ampreloxetine, in Patients with Symptomatic Neurogenic Orthostatic Hypotension (nOH) :: Theravance Biopharma [investor.theravance.com]

- 5. mdsabstracts.org [mdsabstracts.org]

- 6. Theravance Biopharma Presents Two New Ampreloxetine Analyses in Oral Session at the American Academy of Neurology 2025 Annual Meeting [prnewswire.com]

- 7. Theravance Biopharma Announces Ampreloxetine Presentations at the International MSA Congress :: Theravance Biopharma [investor.theravance.com]

- 8. researchgate.net [researchgate.net]

- 9. medrxiv.org [medrxiv.org]

- 10. Theravance Biopharma Completes Enrollment in Pivotal Phase 3 CYPRESS Study of Ampreloxetine in Patients with Symptomatic Neurogenic Orthostatic Hypotension due to Multiple System Atrophy [prnewswire.com]

Ampreloxetine (TFA) for Multiple System Atrophy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ampreloxetine, an investigational, selective norepinephrine reuptake inhibitor (NRI), is emerging as a promising therapeutic candidate for the management of neurogenic orthostatic hypotension (nOH) in patients with multiple system atrophy (MSA). This technical guide provides an in-depth overview of Ampreloxetine, its mechanism of action, and a summary of key clinical findings. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the scientific underpinnings of Ampreloxetine and its application in MSA research. This document includes detailed experimental protocols derived from publicly available clinical trial information and mandatory visualizations to elucidate complex biological pathways and experimental workflows.

Introduction to Multiple System Atrophy and Neurogenic Orthostatic Hypotension

Multiple system atrophy (MSA) is a rare, progressive neurodegenerative disorder characterized by a combination of parkinsonism, cerebellar ataxia, and autonomic failure.[1] One of the most debilitating manifestations of autonomic dysfunction in MSA is neurogenic orthostatic hypotension (nOH), a sustained drop in blood pressure upon standing.[2] nOH can lead to symptoms of dizziness, lightheadedness, blurred vision, and syncope, significantly impairing a patient's quality of life and increasing the risk of falls and injury.[2]

The underlying pathology of nOH in MSA involves the degeneration of central autonomic neurons, which are responsible for regulating blood pressure.[3] This central lesion results in an inadequate release of norepinephrine from peripheral sympathetic nerves upon standing, leading to failed vasoconstriction and a subsequent drop in blood pressure.[4]

Ampreloxetine: A Profile

Ampreloxetine (formerly TD-9855) is a potent and selective norepinephrine reuptake inhibitor with a long half-life, allowing for once-daily oral administration.[5][6] It is being investigated as a targeted therapy for symptomatic nOH in MSA.[7] The trifluoroacetate (TFA) salt of Ampreloxetine is commonly used in research and development settings.

Mechanism of Action

Ampreloxetine functions by binding to the norepinephrine transporter (NET) on presynaptic sympathetic neurons.[6] This binding action blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission. In patients with MSA, where there is a relative sparing of peripheral sympathetic neurons, Ampreloxetine's mechanism is thought to amplify the effect of the remaining norepinephrine, leading to improved vasoconstriction and amelioration of orthostatic hypotension.[3]

Caption: Signaling pathway of Ampreloxetine in the synaptic cleft.

Clinical Development in MSA

Ampreloxetine has been evaluated in several clinical trials for the treatment of nOH. While initial studies in a broader population of patients with synucleinopathies did not meet their primary endpoints, a pre-specified subgroup analysis of MSA patients in the REDWOOD (NCT03829657) and SEQUOIA (NCT03750552) studies revealed a significant treatment benefit.[1][8] This has led to the ongoing pivotal Phase 3 CYPRESS study (NCT05696717), which is exclusively enrolling MSA patients.[7][9]

Summary of Key Efficacy Data in MSA Patients

The following tables summarize the key quantitative data from the MSA subgroup of the REDWOOD and SEQUOIA clinical trials.

Table 1: Change in Orthostatic Hypotension Symptom Assessment (OHSA) Composite Score

| Study Phase | Treatment Group | Baseline Mean OHSA Composite Score | Mean Change from Baseline | p-value |

| REDWOOD (6-week Randomized Withdrawal) | Ampreloxetine | -2.6 (from pre-treatment)[10] | Stable | 0.0056[3] |

| REDWOOD (6-week Randomized Withdrawal) | Placebo | -2.6 (from pre-treatment)[10] | Worsened (-1.6 points vs Ampreloxetine)[3] | 0.0056[3] |

Table 2: Change in Standing Systolic Blood Pressure (SBP)

| Study Phase | Treatment Group | Mean Change in 3-minute Standing SBP | p-value |

| REDWOOD (6-week Randomized Withdrawal) | Ampreloxetine | 15.7 mmHg higher than placebo[10] | 0.0157[10] |

Table 3: Pharmacodynamic Effects in MSA Patients

| Biomarker | Effect of Ampreloxetine |

| Venous Plasma Norepinephrine | 79% increase after 4 weeks of treatment[8] |

Safety and Tolerability

Across clinical trials, Ampreloxetine has been generally well-tolerated in MSA patients.[11] Importantly, it has not been associated with a worsening of supine hypertension, a common and dangerous side effect of other pressor agents used to treat nOH.[1][8] Adverse event rates were similar between the Ampreloxetine and placebo groups during the placebo-controlled periods of the trials.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in Ampreloxetine clinical trials for MSA. These protocols are synthesized from publicly available information and are intended to serve as a guide for researchers.

Patient Assessment and Outcome Measures

References

- 1. research.rug.nl [research.rug.nl]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Theravance Biopharma Announces Ampreloxetine Presentations at the International MSA Congress :: Theravance Biopharma [investor.theravance.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. The Orthostatic Hypotension Questionnaire in Swedish tested in patients with parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Unified Multiple System Atrophy Rating Scale (UMSARS) [movementdisorders.org]

- 8. Website [eprovide.mapi-trust.org]

- 9. neurologylive.com [neurologylive.com]

- 10. Optimal Diagnostic Thresholds for Diagnosis of Orthostatic Hypotension with a “Sit-to-Stand Test” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Theravance Biopharma Completes Enrollment in Pivotal Phase 3 CYPRESS Study of Ampreloxetine in Patients with Symptomatic Neurogenic Orthostatic Hypotension due to Multiple System Atrophy [prnewswire.com]

Preclinical Profile of Ampreloxetine in Models of Autonomic Dysfunction: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampreloxetine (formerly TD-9855) is a novel, selective, and long-acting norepinephrine reuptake inhibitor (NRI) under investigation for the management of symptomatic neurogenic orthostatic hypotension (nOH), a manifestation of autonomic dysfunction. This technical guide synthesizes the available preclinical data for ampreloxetine, providing insights into its mechanism of action, and outlines relevant experimental models and protocols for assessing its efficacy in the context of autonomic dysfunction. While detailed quantitative data from dedicated preclinical studies in animal models of autonomic dysfunction are not extensively published, this document extrapolates from its known pharmacology and established preclinical models to provide a comprehensive overview for the research and drug development community.

Introduction to Ampreloxetine and Autonomic Dysfunction

Autonomic dysfunction, particularly in the context of neurodegenerative diseases such as Multiple System Atrophy (MSA) and Parkinson's Disease, often leads to nOH. This condition is characterized by a significant drop in blood pressure upon standing, resulting from impaired norepinephrine (NE) release from sympathetic nerve terminals. Ampreloxetine is designed to address this by blocking the norepinephrine transporter (NET), thereby increasing the synaptic availability of NE and enhancing noradrenergic signaling.[1][2]

Mechanism of Action

Ampreloxetine is a potent and selective inhibitor of the norepinephrine transporter (NET).[2] By binding to NET, it blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged action of norepinephrine at the neurovascular junction, enhancing vasoconstriction and helping to maintain blood pressure upon standing.[1][3] Preclinical and clinical studies have demonstrated its high affinity for NET.[4]

Signaling Pathway of Ampreloxetine's Action

Preclinical Models of Autonomic Dysfunction

While specific preclinical studies of ampreloxetine in autonomic dysfunction models are not publicly detailed, several established animal models are routinely used to evaluate compounds with similar mechanisms of action. These models aim to replicate the neurochemical deficits observed in human autonomic failure.

6-Hydroxydopamine (6-OHDA) Model of Sympathetic Denervation

The 6-OHDA model is a widely used method to induce degeneration of catecholaminergic neurons, including sympathetic noradrenergic neurons.[5][6]

Experimental Protocol:

-

Animal Model: Male Wistar rats (250-300g) are commonly used.

-

Pre-treatment: To protect central noradrenergic neurons, animals may be pre-treated with a dopamine β-hydroxylase inhibitor (e.g., fusaric acid) or a norepinephrine transporter inhibitor that does not readily cross the blood-brain barrier.

-

6-OHDA Administration: 6-OHDA is administered systemically (intravenously or intraperitoneally) to induce peripheral sympathetic denervation. A typical dose is 50-100 mg/kg.[5] The solution is freshly prepared in saline containing 0.1% ascorbic acid to prevent oxidation.[6]

-

Assessment of Denervation: The efficacy of the lesion is confirmed by measuring tissue norepinephrine content in peripheral organs (e.g., heart, spleen) or by assessing the pressor response to sympathomimetic agents.

-

Drug Administration: Ampreloxetine or vehicle is administered orally or via another appropriate route.

-

Hemodynamic Monitoring: Blood pressure and heart rate are continuously monitored using telemetry implants for conscious, freely moving animals.[7] This allows for the assessment of baseline hemodynamics and the response to orthostatic challenges (e.g., tilt-table test).

DSP-4 Model of Norepinephrine Depletion

N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) is a neurotoxin that selectively destroys noradrenergic neurons originating in the locus coeruleus, but can also affect peripheral noradrenergic neurons.[8][9]

Experimental Protocol:

-

Animal Model: Mice or rats are suitable for this model.

-

DSP-4 Administration: DSP-4 is typically administered via intraperitoneal injection at a dose of 50 mg/kg.[10] The solution is prepared in saline.

-

Time Course: The effects of DSP-4 on norepinephrine levels develop over several days to weeks.[8]

-

Confirmation of Lesion: Norepinephrine levels in relevant tissues are measured by high-performance liquid chromatography (HPLC) to confirm the extent of depletion.

-

Ampreloxetine Treatment and Monitoring: Similar to the 6-OHDA model, ampreloxetine is administered after the lesion has been established, and cardiovascular parameters are monitored using telemetry.

In Vitro Characterization

The preclinical evaluation of ampreloxetine would have included a comprehensive in vitro characterization to determine its potency and selectivity.

Radioligand Binding Assays

Experimental Protocol:

-

Tissue Preparation: Membranes are prepared from cells recombinantly expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT).

-

Assay: Competition binding assays are performed using a radiolabeled ligand specific for each transporter (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, and [³H]WIN 35,428 for DAT).

-

Data Analysis: The concentration of ampreloxetine that inhibits 50% of radioligand binding (IC₅₀) is determined.

Neurotransmitter Uptake Assays

Experimental Protocol:

-

Cell Culture: Cells expressing hNET, hSERT, or hDAT are cultured.

-

Assay: The ability of ampreloxetine to inhibit the uptake of radiolabeled norepinephrine, serotonin, or dopamine into these cells is measured.

-

Data Analysis: The IC₅₀ for uptake inhibition is calculated.

Expected Preclinical Findings and Data Presentation

Based on the known pharmacology of ampreloxetine, the following preclinical outcomes would be anticipated. The tables below are illustrative of how such data would be presented.

Table 1: In Vitro Transporter Binding and Uptake Inhibition Profile of Ampreloxetine

| Transporter | Radioligand Binding IC₅₀ (nM) | Neurotransmitter Uptake IC₅₀ (nM) |

| Norepinephrine (NET) | Data not publicly available | Data not publicly available |

| Serotonin (SERT) | Data not publicly available | Data not publicly available |

| Dopamine (DAT) | Data not publicly available | Data not publicly available |

Note: Ampreloxetine is reported to be highly selective for NET over SERT and DAT.[2]

Table 2: Effect of Ampreloxetine on Mean Arterial Pressure (MAP) in a Conscious Telemetry Rat Model of Autonomic Dysfunction

| Treatment Group | Dose (mg/kg, p.o.) | Baseline MAP (mmHg) | Change in MAP Post-Tilt (mmHg) |

| Vehicle | - | Data not publicly available | Data not publicly available |

| Ampreloxetine | Low Dose | Data not publicly available | Data not publicly available |

| Ampreloxetine | Mid Dose | Data not publicly available | Data not publicly available |

| Ampreloxetine | High Dose | Data not publicly available | Data not publicly available |

p.o. = per os (by mouth)

Visualization of Experimental Workflow

Preclinical Evaluation Workflow for Ampreloxetine

Conclusion

Ampreloxetine's selective norepinephrine reuptake inhibition presents a targeted approach for the treatment of nOH. While detailed preclinical data in established animal models of autonomic dysfunction are not widely published, the known mechanism of action and the availability of validated models provide a strong rationale for its clinical development. Further publication of preclinical studies would be of significant interest to the scientific community to fully elucidate its pharmacological profile. This guide provides a framework for understanding the preclinical investigations that would have formed the basis for the clinical evaluation of ampreloxetine in patients with autonomic dysfunction.

References

- 1. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theravance Biopharma Announces Ampreloxetine (TD-9855) Phase 2 Study Results Selected for Oral Presentation at 32nd European Neurology Congress :: Theravance Biopharma [theravancebiopharma.gcs-web.com]

- 5. Reversal of 6-hydroxydopamine-induced hypotension in the rat without activation of the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. conductscience.com [conductscience.com]

- 7. Telemetry for preclinical safety pharmacology studies | Vivonics [vivonics-preclinical.com]

- 8. DSP-4-induced depletion of brain norepinephrine produces opposite effects on exploratory behavior 3 and 14 days after treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of DSP-4 induced central noradrenergic depletion on tactile learning in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Ampreloxetine: An In-Depth Analysis of Cellular Targets Beyond the Norepinephrine Transporter

For Immediate Release

This technical guide provides a comprehensive overview of the cellular targets of Ampreloxetine (TD-9855), a selective norepinephrine reuptake inhibitor, with a particular focus on its interactions with targets beyond the norepinephrine transporter (NET). This document is intended for researchers, scientists, and drug development professionals interested in the detailed pharmacology of Ampreloxetine.

Executive Summary

Ampreloxetine is a potent and selective norepinephrine reuptake inhibitor (NRI) with a long pharmacokinetic half-life, making it suitable for once-daily dosing. Its primary mechanism of action is the inhibition of NET, leading to increased synaptic concentrations of norepinephrine. While highly selective for NET, Ampreloxetine also exhibits measurable affinity for the serotonin transporter (SERT), establishing it as a secondary cellular target. This dual activity, with a clear preference for NET, defines its pharmacological profile. This guide synthesizes the available quantitative data on its binding affinities and transporter occupancy and details the experimental methodologies used to determine these interactions.

Primary and Secondary Cellular Targets

The primary cellular target of Ampreloxetine is the norepinephrine transporter. The secondary and most significant off-target interaction is with the serotonin transporter.

Norepinephrine Transporter (NET)

Ampreloxetine is a high-affinity inhibitor of the human norepinephrine transporter. This interaction is the basis for its therapeutic effects. In vivo studies have demonstrated high levels of NET occupancy at clinically relevant doses.

Serotonin Transporter (SERT)

Ampreloxetine displays a lower but notable affinity for the serotonin transporter. In vitro studies have established a 4- to 10-fold selectivity for NET over SERT. This indicates that while Ampreloxetine's primary action is on norepinephrine reuptake, it can also influence serotonergic neurotransmission, particularly at higher concentrations. This dual inhibitory action suggests that at higher doses, Ampreloxetine may function as a serotonin-norepinephrine reuptake inhibitor (SNRI).

Quantitative Analysis of Transporter Interactions

The following tables summarize the key quantitative data regarding the interaction of Ampreloxetine with its primary and secondary cellular targets.

| Target | Parameter | Value | Species | Assay Type | Reference |

| Norepinephrine Transporter (NET) | Selectivity vs. SERT | 4- to 10-fold | Human, Rat | In vitro uptake inhibition | |

| Norepinephrine Transporter (NET) | Plasma EC50 | 11.7 ng/mL | Rat | In vivo transporter occupancy | |

| Norepinephrine Transporter (NET) | Plasma EC50 | 1.21 ng/mL | Human | In vivo PET imaging | |

| Serotonin Transporter (SERT) | Plasma EC50 | 50.8 ng/mL | Rat | In vivo transporter occupancy | |

| Serotonin Transporter (SERT) | Occupancy | 25% (± 8%) at 6.35 ng/mL plasma concentration | Human | In vivo PET imaging | |

| Serotonin Transporter (SERT) | Predicted Occupancy | < 50% at a 10 mg dose | Human | Pharmacokinetic Modeling | 8 |

Table 1: Summary of Ampreloxetine Binding Affinities and Occupancy

Experimental Protocols

In Vitro Transporter Inhibition Assays

Detailed protocols for the specific in vitro uptake inhibition assays that determined the 4- to 10-fold selectivity for NET over SERT are not publicly available in the reviewed literature. However, such assays generally follow a standard methodology:

-

Cell Culture: Stably transfected cell lines expressing either the human NET or SERT are cultured under appropriate conditions.

-

Radioligand Incubation: Cells are incubated with a specific radiolabeled substrate for either NET (e.g., [3H]norepinephrine) or SERT (e.g., [3H]serotonin).

-

Compound Competition: A range of concentrations of the test compound (Ampreloxetine) is co-incubated with the cells and the radiolabeled substrate.

-

Uptake Measurement: After incubation, the cells are washed to remove the unbound radioligand, and the amount of radiolabeled substrate taken up by the cells is measured using a scintillation counter.

-

Data Analysis: The concentration of Ampreloxetine that inhibits 50% of the specific radioligand uptake (IC50) is calculated. The ratio of the IC50 values for SERT and NET determines the selectivity.

In Vivo Rodent Transporter Occupancy Studies

The in vivo transporter occupancy in rats was determined through pharmacokinetic/pharmacodynamic modeling. The specific experimental details are not fully described in the available literature but would typically involve:

-

Drug Administration: Rats are administered various doses of Ampreloxetine.

-

Ex Vivo Autoradiography: At specific time points after drug administration, the animals are euthanized, and their brains are sectioned. The brain sections are then incubated with a radioligand that specifically binds to NET or SERT.

-

Imaging and Quantification: The binding of the radioligand is visualized and quantified using autoradiography. The reduction in radioligand binding in the drug-treated animals compared to vehicle-treated controls is used to calculate the percentage of transporter occupancy.

-

Plasma Concentration Measurement: Blood samples are collected at the time of euthanasia to determine the plasma concentration of Ampreloxetine.

-

EC50 Calculation: The plasma concentration of Ampreloxetine that results in 50% transporter occupancy (EC50) is then determined by fitting the data to a dose-response curve.

Human Positron Emission Tomography (PET) Imaging

A single-dose, open-label PET study was conducted in eight healthy male subjects to determine NET and SERT occupancy in the human brain.

-

Subject Population: Eight healthy male volunteers.

-

Drug Administration: Single oral doses of Ampreloxetine ranging from 4 to 20 mg were administered.

-

Radiotracers:

-

For NET imaging: [11C]-(S,S)-methylreboxetine

-

For SERT imaging: [11C]-3-amino-4-[2-[(di(methyl)amino)methyl]phenyl]sulfanylbenzonitrile

-

-

Imaging Protocol: Due to the long pharmacokinetic half-life of Ampreloxetine (30-40 hours), sequential assessment of SERT and NET occupancy was performed in the same subject. PET scans were conducted to measure the binding of the radiotracers in specific brain regions before and after Ampreloxetine administration.

-

Data Analysis: The reduction in radiotracer binding potential after drug administration was used to calculate the percentage of transporter occupancy. The relationship between plasma Ampreloxetine concentrations and transporter occupancy was then modeled to estimate the plasma EC50.

Signaling Pathways and Experimental Workflows

The primary mechanism of Ampreloxetine involves the direct blockade of neurotransmitter reuptake transporters. The downstream effects are a consequence of increased synaptic neurotransmitter levels.

Caption: Mechanism of Ampreloxetine Action at the Synapse.

Caption: Workflow for Human PET Imaging Study of Ampreloxetine.

Broader Off-Target Screening

A comprehensive screening of Ampreloxetine against a wide panel of other receptors, ion channels, and enzymes (e.g., a CEREP panel) is not publicly available in the peer-reviewed literature. Such studies are a standard component of preclinical safety pharmacology to identify potential off-target liabilities that could contribute to adverse effects. While the existing data strongly point to NET and, to a lesser extent, SERT as the primary cellular targets, the full off-target profile remains proprietary information of the manufacturer.

Conclusion

Ampreloxetine (TFA): A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of Ampreloxetine trifluoroacetate (TFA). Ampreloxetine, also known as TD-9855, is a selective norepinephrine reuptake inhibitor under investigation for the treatment of symptomatic neurogenic orthostatic hypotension.[1] This document is intended to serve as a valuable resource for researchers and drug development professionals working with this compound.

Physicochemical Properties of Ampreloxetine

Ampreloxetine is a small molecule with the following chemical structure:

(Structure information to be inserted here if available, though not explicitly found in search results)

The trifluoroacetate (TFA) salt is often used in research and development settings.

Solubility of Ampreloxetine (TFA)

The solubility of a compound is a critical parameter for a wide range of laboratory applications, from in vitro assays to formulation development. While specific quantitative solubility data for Ampreloxetine TFA in common pure laboratory solvents is not widely published, some information is available for Dimethyl Sulfoxide (DMSO) and aqueous-based formulations.

Summary of Available Solubility Data

The following table summarizes the known solubility information for Ampreloxetine and its TFA salt. It is important to note that the TFA salt form may exhibit different solubility characteristics compared to the free base.

| Solvent/System | Form | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | Ampreloxetine | 100 mg/mL | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility, so freshly opened solvent is recommended.[2] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | This compound | ≥ 2.5 mg/mL | Saturation was not determined.[3] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Ampreloxetine | 2.5 mg/mL | Clear solution, requires ultrasonic assistance.[2] |

| 10% DMSO / 90% Corn Oil | Ampreloxetine | 2.5 mg/mL | Clear solution, requires ultrasonic assistance.[2] |

Note: The information in this table is based on publicly available data from chemical suppliers and may not have been independently verified.

Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

For researchers needing to determine the solubility of Ampreloxetine (TFA) in specific solvents, the saturation shake-flask method is the gold standard for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of Ampreloxetine (TFA) in a given solvent at a specified temperature.

Materials:

-

Ampreloxetine (TFA) solid

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of Ampreloxetine (TFA) solid to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Accurately dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of Ampreloxetine (TFA) in the diluted sample using a validated HPLC method or another suitable quantitative technique.

-

Calculation: Calculate the solubility of Ampreloxetine (TFA) in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mM.

Stability of Ampreloxetine (TFA)

The stability of a compound in solution is critical for ensuring the accuracy and reproducibility of experimental results. Stability can be influenced by factors such as the solvent, temperature, pH, and exposure to light.

Summary of Available Stability Data

The following table outlines the known stability of Ampreloxetine solutions. Detailed stability profiles in various solvents and under different stress conditions are not extensively documented in publicly available sources.

| Solvent | Storage Temperature | Duration | Remarks |

| DMSO | -80°C | 6 months | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[2] |

| DMSO | -20°C | 1 month | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[2] |

Experimental Protocol for Assessing Solution Stability

The following protocol provides a general framework for evaluating the stability of Ampreloxetine (TFA) in solution under various conditions.

Objective: To assess the stability of Ampreloxetine (TFA) in a specific solvent under defined storage conditions (temperature, light, pH).

Materials:

-

Stock solution of Ampreloxetine (TFA) of known concentration

-

Solvent(s) of interest

-

pH meter and buffers (for pH stability)

-

Temperature-controlled chambers/incubators

-

Photostability chamber with controlled light exposure (e.g., ICH Q1B option)

-

Amber and clear vials

-

HPLC system with a stability-indicating method

Procedure:

-

Sample Preparation: Prepare solutions of Ampreloxetine (TFA) in the desired solvent(s) at a known concentration.

-

Storage Conditions:

-

Temperature Stability: Aliquot the solution into vials and store them at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

-

Photostability: Expose the solution in clear vials to a controlled light source, while keeping control samples in amber vials to protect from light.

-

pH Stability: Adjust the pH of aqueous solutions using appropriate buffers to cover a range of pH values (e.g., acidic, neutral, basic) and store at a constant temperature.

-

-

Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each storage condition.

-

Analysis: Analyze the samples using a validated, stability-indicating HPLC method. This method should be able to separate the parent Ampreloxetine peak from any potential degradation products.

-

Data Evaluation: Compare the peak area of Ampreloxetine at each time point to the initial (time 0) peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Signaling Pathway and Experimental Workflows

Ampreloxetine Mechanism of Action: Norepinephrine Reuptake Inhibition

Ampreloxetine is a selective norepinephrine reuptake inhibitor.[1] By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.

Caption: Signaling pathway of Ampreloxetine as a norepinephrine reuptake inhibitor.

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for determining the solubility and stability of a compound like Ampreloxetine (TFA).

Caption: General experimental workflow for solubility and stability assessment.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of Ampreloxetine (TFA) in common laboratory solvents. While comprehensive quantitative data is limited in public literature, this guide provides the available data points and detailed experimental protocols to enable researchers to determine these critical parameters for their specific needs. The provided diagrams offer a visual representation of Ampreloxetine's mechanism of action and a logical workflow for its physicochemical characterization. As more research on Ampreloxetine is published, a more complete profile of its properties will become available.

References

- 1. investor.theravance.com [investor.theravance.com]

- 2. Theravance Biopharma to Present New Ampreloxetine Data at the 34th International Symposium on The Autonomic Nervous System [prnewswire.com]

- 3. Theravance Biopharma, Inc. Announces Results from Study 0170, a Second Phase 3 Study of Ampreloxetine, in Patients with Symptomatic Neurogenic Orthostatic Hypotension (nOH) | Nasdaq [nasdaq.com]

Methodological & Application

Application Note: Quantification of Ampreloxetine in Rat Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ampreloxetine in rat plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies of Ampreloxetine in a preclinical research setting.

Introduction

Ampreloxetine is an investigational selective norepinephrine reuptake inhibitor under development for the treatment of symptomatic neurogenic orthostatic hypotension.[1][2] Preclinical pharmacokinetic studies are essential to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. A reliable bioanalytical method for the quantification of Ampreloxetine in biological matrices, such as rat plasma, is a prerequisite for these studies. LC-MS/MS offers high sensitivity and selectivity, making it the technology of choice for this application.[3] This document provides a detailed protocol for the determination of Ampreloxetine in rat plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Materials and Reagents

-

Ampreloxetine analytical standard

-

Ampreloxetine-d5 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Rat plasma (blank)

Equipment

-

Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

-

Triple Quadrupole Mass Spectrometer (e.g., SCIEX, Agilent, Waters)

-

Analytical column: ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 μm) or equivalent[4]

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

Stock and Working Solutions

-

Ampreloxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve Ampreloxetine in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Ampreloxetine-d5 in methanol.

-

Ampreloxetine Working Solutions: Prepare serial dilutions of the Ampreloxetine stock solution with 50% methanol to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

Sample Preparation

A protein precipitation method is used for sample extraction.[4][5][6]

-

Thaw rat plasma samples at room temperature.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

References

- 1. medrxiv.org [medrxiv.org]

- 2. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput liquid chromatography tandem mass spectrometry method for simultaneous determination of fampridine, paroxetine, and quinidine in rat plasma: Application to in vivo perfusion study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Norepinephrine Reuptake Inhibition Assay with Ampreloxetine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampreloxetine (TD-9855) is a selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension.[1][2][3][4][5][[“]] Its mechanism of action involves the blockade of the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[1][3][4] By inhibiting NET, Ampreloxetine increases the concentration and prolongs the action of norepinephrine in the synapse.[1][3][4]

These application notes provide detailed protocols for two common in vitro methods to assess the norepinephrine reuptake inhibitory activity of Ampreloxetine: a traditional radiolabeled norepinephrine uptake assay and a more modern fluorescence-based assay. These assays are crucial for determining the potency and selectivity of compounds like Ampreloxetine in a controlled laboratory setting.

Norepinephrine Reuptake Signaling Pathway

The norepinephrine transporter (NET) is a key component in regulating noradrenergic signaling. It functions by removing norepinephrine from the synaptic cleft, thus terminating its action on adrenergic receptors. Inhibition of this transporter by agents such as Ampreloxetine leads to an accumulation of norepinephrine in the synapse, enhancing downstream signaling.

Norepinephrine reuptake signaling pathway and the inhibitory action of Ampreloxetine.

Experimental Protocols

Two primary in vitro methods are detailed below. The choice of assay depends on laboratory capabilities and throughput requirements.

Protocol 1: Radiolabeled [³H]-Norepinephrine Uptake Inhibition Assay

This classic method directly measures the uptake of radiolabeled norepinephrine into cells expressing the norepinephrine transporter.

Experimental Workflow:

Workflow for the radiolabeled norepinephrine uptake inhibition assay.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 1.8 g/L D-glucose, pH 7.4).

-

Radioligand: [³H]-Norepinephrine.

-

Test Compound: Ampreloxetine.

-

Reference Inhibitor: Desipramine or Nisoxetine.

-

Scintillation Cocktail: Appropriate for aqueous samples.

-

96-well microplates: Amine-coated or Poly-D-lysine-coated.

-

Cell harvester and filter mats (optional, for filtration-based assays).

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-hNET cells in a humidified incubator at 37°C with 5% CO₂.

-

One day before the experiment, seed the cells into 96-well plates at a density of approximately 50,000 cells per well.[7]

-

-

Compound Preparation:

-

Prepare serial dilutions of Ampreloxetine in assay buffer. A suggested starting concentration range is 0.1 nM to 10 µM. A study has predicted 50% NET occupancy at a plasma concentration of 1.2 ng/mL, which can inform the in vitro concentration range.[8]

-

Prepare solutions of the reference inhibitor (e.g., 10 µM Desipramine for defining non-specific uptake) and a vehicle control (e.g., DMSO at the same final concentration as in the Ampreloxetine dilutions).

-

-

Assay Performance:

-

On the day of the assay, gently wash the cell monolayers with assay buffer.

-

Add the diluted Ampreloxetine, reference inhibitor, or vehicle control to the respective wells and pre-incubate for 10-20 minutes at 37°C.

-

Initiate the uptake reaction by adding [³H]-Norepinephrine to each well at a final concentration close to its Km (e.g., 50 nM).[7]

-

Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

-

Lyse the cells with a suitable lysis buffer or detergent.

-

-

Detection and Analysis:

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known NET inhibitor like desipramine) from the total uptake.

-

Plot the percentage of inhibition against the logarithm of Ampreloxetine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Fluorescence-Based Norepinephrine Transporter Uptake Assay

This high-throughput method utilizes a fluorescent substrate that is a substrate for the norepinephrine transporter. Uptake of the dye into the cells results in an increase in fluorescence intensity.

Experimental Workflow:

References

- 1. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medrxiv.org [medrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theravance Biopharma Announces Ampreloxetine Presentations at the International MSA Congress :: Theravance Biopharma [investor.theravance.com]

- 6. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - Consensus [consensus.app]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]

Administration of Ampreloxetine in Rodent Models of Parkinson's Disease: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampreloxetine is an investigational, selective norepinephrine reuptake inhibitor (NRI) currently under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), a condition often associated with neurodegenerative diseases such as Parkinson's disease (PD) and Multiple System Atrophy (MSA).[1][2][3][4] In patients with these conditions, ampreloxetine has been shown to increase norepinephrine levels, which can lead to improvements in blood pressure and a reduction in symptoms of nOH.[1][3][5] While the primary focus of clinical research has been on nOH, the mechanism of action of ampreloxetine suggests potential therapeutic applications in broader aspects of Parkinson's disease, where the norepinephrine system is also implicated.

This document provides a summary of the available information on the administration of Ampreloxetine in preclinical rodent models relevant to Parkinson's disease research. It is important to note that publicly available, detailed protocols for the use of Ampreloxetine specifically in rodent models of Parkinson's disease are limited. The information presented here is synthesized from clinical study data and general knowledge of preclinical drug administration in rodents.

Mechanism of Action

Ampreloxetine is a potent and selective inhibitor of the norepinephrine transporter (NET).[5] By blocking the reuptake of norepinephrine from the synaptic cleft, ampreloxetine increases the concentration of this neurotransmitter available to act on adrenergic receptors. In the context of Parkinson's disease, where there is a known degeneration of noradrenergic neurons in the locus coeruleus, enhancing norepinephrine signaling could potentially alleviate both motor and non-motor symptoms.

The proposed mechanism of action is depicted in the following signaling pathway diagram:

Experimental Protocols

Rodent Models of Parkinson's Disease

Several well-established rodent models are used to study the pathophysiology of Parkinson's disease and to evaluate the efficacy of potential therapeutics. The choice of model depends on the specific aspects of the disease being investigated.

-

6-Hydroxydopamine (6-OHDA) Model: This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle, leading to a rapid and significant loss of dopaminergic neurons.[6]

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: Systemic administration of MPTP in mice leads to the selective destruction of dopaminergic neurons in the substantia nigra.[6][7]

-

Alpha-Synuclein Overexpression Models: These models utilize viral vectors (e.g., adeno-associated virus) to overexpress alpha-synuclein, a key protein in the formation of Lewy bodies, in the substantia nigra.[8] This leads to a more progressive neurodegeneration.

The experimental workflow for a typical preclinical study is illustrated below:

Drug Preparation and Administration

-

Formulation: Ampreloxetine is typically available as a trifluoroacetate (TFA) salt. For administration to rodents, it should be dissolved in a suitable vehicle, such as sterile saline or a buffered solution. The final pH of the solution should be adjusted to be within a physiologically tolerated range.

-

Dosage: Based on clinical studies in humans where daily doses of 10 mg have been used, appropriate allometric scaling should be applied to determine the equivalent dose for rodents.[1] It is recommended to perform dose-response studies to identify the optimal therapeutic dose in the chosen animal model.

-

Route of Administration:

-

Oral Gavage (PO): This is a common route for preclinical studies and mimics the intended clinical route of administration.

-

Intraperitoneal (IP) Injection: This route offers rapid absorption and is often used in proof-of-concept studies.

-

Subcutaneous (SC) Injection: This route provides a slower and more sustained release of the compound.

-

Behavioral Assessments